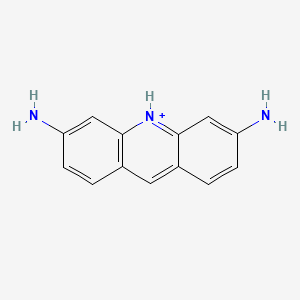
Tetramethylrosamine chloride
概要
説明
Tetramethylrosamine chloride, also known as 3,6-bis(dimethylamino)-9-phenylxanthylium chloride, is a synthetic organic compound belonging to the family of xanthene dyes. It is widely used as a fluorescent dye due to its ability to emit bright red-orange fluorescence. The compound has a molecular formula of C23H23N2OCl and a molecular weight of 378.9 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylrosamine chloride is typically synthesized through the oxidation of dihydrotetramethylrosamine. The reaction involves the use of horseradish peroxidase as a catalyst . The general reaction conditions include:
Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Temperature: Room temperature
Catalyst: Horseradish peroxidase
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: Tetramethylrosamine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding leuco form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of leuco-tetramethylrosamine.
Substitution: Formation of substituted xanthene derivatives.
科学的研究の応用
Tetramethylrosamine chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for studying chemical reactions and molecular interactions.
Biology: Employed in cellular imaging and fluorescence microscopy to study cellular structures and functions.
Medicine: Utilized in diagnostic assays and as a marker for tracking cellular processes.
Industry: Applied in the manufacturing of fluorescent materials and dyes
作用機序
The mechanism of action of tetramethylrosamine chloride involves its ability to emit fluorescence upon excitation by light. The compound is taken up by functioning mitochondria and retained as long as the organelle remains intact. This property makes it useful for studying mitochondrial function and cellular health. The molecular targets include mitochondrial membranes and cellular structures that interact with the dye .
類似化合物との比較
Tetramethylrosamine chloride is unique due to its bright red-orange fluorescence and high affinity for mitochondrial membranes. Similar compounds include:
Rhodamine 123: Another xanthene dye used for mitochondrial staining but with different fluorescence properties.
Fluorescein: A widely used fluorescent dye with green fluorescence, contrasting with the red-orange fluorescence of this compound.
Tetramethylrhodamine: A related compound with similar applications but different spectral properties
This compound stands out due to its specific fluorescence characteristics and its effectiveness in studying mitochondrial function and cellular health.
特性
IUPAC Name |
[6-(dimethylamino)-9-phenylxanthen-3-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2O.ClH/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16;/h5-15H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVADGBQPMPMIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376364 | |
| Record name | Tetramethylrosamine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6837-70-3 | |
| Record name | Tetramethylrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylrosamine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(1-AZEPANYLSULFONYL)-4-CHLOROBENZOYL]AMINO}BENZOIC ACID](/img/structure/B1225174.png)
![N-[4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-thiazolyl]benzenesulfonamide](/img/structure/B1225175.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1225177.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225183.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B1225187.png)



![1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea](/img/structure/B1225196.png)
![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1225198.png)

